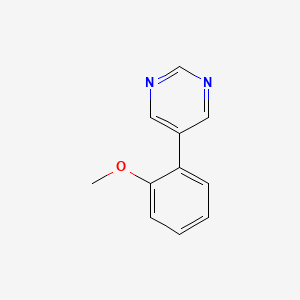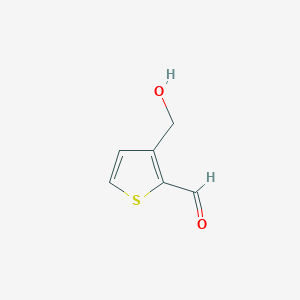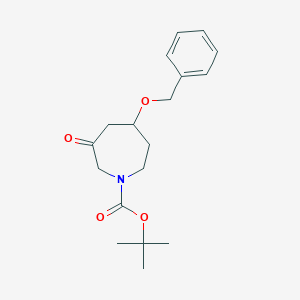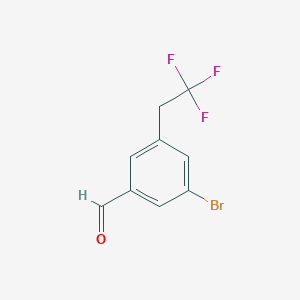
3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a bromine atom, a trifluoroethyl group, and an aldehyde group. This compound is of interest in various scientific research fields due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through the halogenation of benzene to introduce the bromine atom, followed by the alkylation to attach the trifluoroethyl group.
Vilsmeier-Haack Formylation: This method involves the formylation of the bromobenzene derivative using the Vilsmeier-Haack reagent to introduce the aldehyde group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) under basic conditions.
Major Products Formed:
Oxidation: 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid.
Reduction: 3-Bromo-5-(2,2,2-trifluoroethyl)benzyl alcohol.
Substitution: 3-Cyanobenzoic acid or 3-Hydroxybenzoic acid.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may involve the inhibition of certain enzymes or signaling pathways involved in inflammation. The exact mechanism can vary depending on the specific application and biological context.
類似化合物との比較
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine
3-Bromo-N-(2,2,2-trifluoroethyl)aniline
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine
This comprehensive overview highlights the significance of 3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
特性
分子式 |
C9H6BrF3O |
|---|---|
分子量 |
267.04 g/mol |
IUPAC名 |
3-bromo-5-(2,2,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O/c10-8-2-6(4-9(11,12)13)1-7(3-8)5-14/h1-3,5H,4H2 |
InChIキー |
QDMMZECHLUMZGL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C=O)Br)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


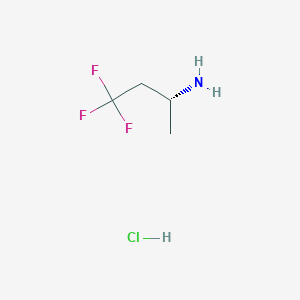
![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)
![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)
![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)


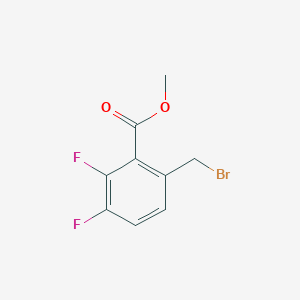
![(2S)-2-[[(1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B15361113.png)
![Benzyl N-[(1R)-1-(1-bicyclo[1.1.1]pentanylmethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B15361120.png)
